Evidence Item 1: SERT Inhibition Potency: A Cross-Study Comparison of 5-Methyl and Unsubstituted Analogs
A cross-study comparison reveals a 4.5-fold difference in potency for inhibiting the serotonin transporter (SERT) between the 5-methyl substituted target compound and its unsubstituted analog. The 5-methyl compound (CHEMBL4213543) exhibited a Ki of 660 nM for inhibiting [3H]serotonin uptake in rat striatal synaptosomes [1]. In a separate assay, an unsubstituted analog (CHEMBL1830884) showed a significantly higher IC50 of 2,980 nM for inhibiting human SERT expressed in JAR cells [2].
| Evidence Dimension | Serotonin Transporter (SERT) Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 660 nM (rat SERT) |
| Comparator Or Baseline | Unsubstituted analog (3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one): IC50 = 2,980 nM (human SERT) |
| Quantified Difference | ~4.5-fold greater potency for the 5-methyl compound |
| Conditions | Target compound: Rat striatal synaptosomes. Comparator: Human SERT expressed in JAR cells. Assay: [3H]serotonin uptake inhibition. |
Why This Matters
This difference underscores the critical role of the 5-methyl substituent in enhancing SERT interaction, a key target for antidepressant and anxiolytic drug discovery.
- [1] BindingDB. (2020). BDBM50453928 (CHEMBL4213543): Ki: 660nM for SERT. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50453928 View Source
- [2] BindingDB. BDBM50353933 (CHEMBL1830884): IC50: 2.98E+3nM for human SERT. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50353933 View Source
